5-Bromo-2-fluoro-3-methoxybenzyl alcohol

CAS No.: 1780693-30-2

Cat. No.: VC11735985

Molecular Formula: C8H8BrFO2

Molecular Weight: 235.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780693-30-2 |

|---|---|

| Molecular Formula | C8H8BrFO2 |

| Molecular Weight | 235.05 g/mol |

| IUPAC Name | (5-bromo-2-fluoro-3-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C8H8BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |

| Standard InChI Key | TZGCACKTGMRUHE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)CO)Br |

| Canonical SMILES | COC1=CC(=CC(=C1F)CO)Br |

Introduction

Structural and Molecular Analysis

Molecular Architecture

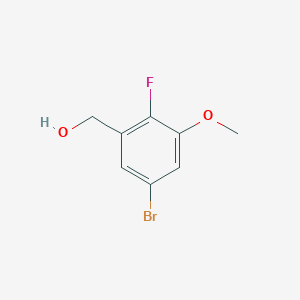

The molecular structure of 5-bromo-2-fluoro-3-methoxybenzyl alcohol (Fig. 1) features a benzene ring with three substituents:

-

Bromine at the 5-position, introducing steric bulk and polarizability.

-

Fluorine at the 2-position, enhancing electron-withdrawing effects and metabolic stability.

-

Methoxy group at the 3-position, contributing electron-donating resonance effects and influencing solubility.

The hydroxyl group on the benzyl carbon enables participation in hydrogen bonding and oxidation/reduction reactions, while the halogen and methoxy substituents modulate electronic density across the aromatic ring.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | (5-bromo-2-fluoro-3-methoxyphenyl)methanol |

| CAS Registry Number | Not yet assigned |

Synthesis and Manufacturing

Synthetic Routes

While no published protocols explicitly describe the synthesis of 5-bromo-2-fluoro-3-methoxybenzyl alcohol, analogous compounds suggest viable pathways:

Reduction of Aldehyde Precursors

The most common method involves reducing 5-bromo-2-fluoro-3-methoxybenzaldehyde using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, 5-bromo-2-fluorobenzyl alcohol is synthesized via NaBH₄ reduction of 5-bromo-2-fluorobenzaldehyde in methanol. Adapting this, the methoxy-substituted aldehyde could undergo similar reduction under inert conditions to yield the target alcohol.

Electrophilic Aromatic Substitution

Introducing the methoxy group post-synthesis via nucleophilic substitution is challenging due to the ring’s electron-deficient nature from fluorine and bromine. Alternatively, starting with 3-methoxyphenol derivatives and performing sequential halogenation may prove feasible, though regioselectivity must be carefully controlled.

Industrial-Scale Production

Continuous flow reactors and catalytic hydrogenation systems could optimize yield and purity for large-scale manufacturing, as demonstrated for 5-bromo-2-fluorobenzyl alcohol.

Chemical Reactivity and Derivatives

Oxidation Reactions

The benzyl alcohol group is susceptible to oxidation, forming 5-bromo-2-fluoro-3-methoxybenzaldehyde. Pyridinium chlorochromate (PCC) or Swern oxidation conditions would likely achieve this transformation without over-oxidizing the methoxy group.

Nucleophilic Substitution

The hydroxyl group can be replaced with halogens using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding 5-bromo-2-fluoro-3-methoxybenzyl chloride or bromide. These intermediates are valuable for further cross-coupling reactions.

Etherification and Esterification

The alcohol can form ethers (e.g., with alkyl halides) or esters (e.g., with acetic anhydride), expanding its utility in polymer chemistry or prodrug design.

Comparative Analysis with Analogues

Table 2: Comparison with Related Compounds

The addition of both fluorine and methoxy groups in 5-bromo-2-fluoro-3-methoxybenzyl alcohol likely enhances its metabolic stability and solubility compared to these analogs, broadening its applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume